molecular formula C13H15NO B3022262 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one CAS No. 36646-74-9

3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one

Cat. No. B3022262
CAS RN: 36646-74-9
M. Wt: 201.26 g/mol
InChI Key: VMGZMSSSOYIPIB-UHFFFAOYSA-N
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Description

The compound "3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one" is a cyclohexenone derivative with an amino group substituted with a 4-methylphenyl moiety. Cyclohexenone derivatives are known for their diverse applications in pharmaceuticals and as intermediates in organic synthesis. The presence of the amino group and the phenyl ring in the compound suggests potential for interactions such as hydrogen bonding and pi-stacking, which could be significant in the context of molecular recognition and material science applications .

Synthesis Analysis

The synthesis of cyclohexenone derivatives can be achieved through various methods. One approach is the ring-closing metathesis-based synthesis, which has been successfully applied to synthesize a functionalized cyclohexene skeleton similar to the compound . Another method involves the use of 2-cyclohexen-1-one as a catalyst for the decarboxylation of α-amino acids, which could potentially be adapted for the synthesis of related compounds . Additionally, one-pot three-component reactions under ultrasound have been shown to be an efficient method for synthesizing cyclohexenone derivatives, offering high yields and a simple work-up procedure .

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives can exhibit various conformations. For instance, the cyclohexene rings in some anticonvulsant enaminones adopt sofa conformations, with substituents affecting the overall molecular geometry . The compound "3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one" likely has a similar conformation, with the potential for intramolecular interactions between the amino group and the cyclohexenone ring.

Chemical Reactions Analysis

Cyclohexenone derivatives can participate in a variety of chemical reactions. The cross-aldol reaction is one such reaction, where 3-alkoxy-2-cyclohexen-1-ones react with α,β-enals to yield products with extended conjugation . The electrochemical behavior of these compounds can also be studied, as demonstrated by the electrochemical and spectroscopic study of a related compound, which provided insights into the mechanism of azo and imine electroreduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one" can be inferred from related compounds. For example, the presence of hydrogen-bonded dimers and sheets in similar structures indicates the importance of hydrogen bonding in determining the solid-state architecture . The electrochemical properties, such as tautomeric equilibrium and electrochemical parameters, can be studied using techniques like voltammetry . These properties are crucial for understanding the reactivity and potential applications of the compound.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Studies have explored the hydrogen bonding and molecular structure of similar enaminone compounds, revealing insights into their crystal structures and bonding patterns. For example, Kubicki, Bassyouni, and Codding (2000) examined anticonvulsant enaminones and their hydrogen bonding behaviors in crystal structures. The cyclohexene rings in these structures adopt sofa conformations, and they found significant disorder in the carbomethoxy groups, influenced by rotations around the C–C bond. This understanding of molecular dynamics is crucial for applications in materials science and pharmaceuticals, where structural properties can influence functional capabilities (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Chemical Reactions

The synthesis of functionalized enaminones, such as 3-N-(aryl)amino-cyclohex-2-en-1-ones, and their reactions with various agents have been extensively researched. For instance, Ashry, Awad, and Bdeewy (2019) explored the synthesis of tetrahydroindazol-4(5H)one and 7-thione from reactions of functionalized cyclic enaminones with hydrazine. This research highlights the versatility of enaminones in synthesizing diverse organic compounds, which can have implications in developing novel chemicals and pharmaceuticals (Ashry, Awad, & Bdeewy, 2019).

Antibacterial Activity and Cytotoxicity

Research on enaminones like 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one has also delved into their antibacterial activity and cytotoxicity. Cindrić et al. (2018) synthesized non-symmetric enaminones and evaluated them against various cells and bacteria. They found that these compounds were non-cytotoxic and showed mild or no antibacterial activity. This research is pivotal for the development of new drugs, particularly in understanding the safety and efficacy of potential pharmaceutical compounds (Cindrić et al., 2018).

Application in Anticonvulsant Therapy

Some enaminones are investigated for their potential in anticonvulsant therapy. Scott et al. (1993) continued the in-depth evaluation of certain anticonvulsant enaminones. They studied their efficacy against amygdala kindled seizures and evaluated their toxicity, contributing significantly to the understanding of the therapeutic potential of enaminones in treating seizures (Scott et al., 1993).

properties

IUPAC Name

3-(4-methylanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h5-9,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGZMSSSOYIPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255559
Record name 3-[(4-Methylphenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one

CAS RN

36646-74-9
Record name 3-[(4-Methylphenyl)amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36646-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methylphenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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